2,2-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide
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Overview
Description
2,2-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide is a chemical compound . It has a molecular weight of 326.43.
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, NMR (Nuclear Magnetic Resonance) spectroscopy can provide valuable information about the structure of the molecule .Physical and Chemical Properties Analysis
This compound has several physical and chemical properties that can be analyzed. For example, its melting point, boiling point, and density can be determined . Additionally, its molecular formula and molecular weight have been reported .Scientific Research Applications
Synthesis and Chemical Reactions
One aspect of the research on this compound involves the synthesis and reactions of sulfenyl-substituted sulfonium ylides. Unstable dimethylsulfonium (phenylthio)methylide is prepared in a THF solution from the corresponding sulfonium salt by treating it with n-butyllithium. This process leads to the creation of sulfenyl-substituted stable phenacylides, which decompose under certain conditions to give products like (E)-9, the dimer of benzoyl(phenylthio)carbene. Such studies highlight the compound's potential in synthesizing novel chemical entities with specific properties (Hayasi & Nozaki, 1972).
Photodynamic Therapy Applications
Research into the new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, including Schiff base, shows significant potential for photodynamic therapy applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
DNA Binding and Anticancer Activity
Mixed-ligand copper(II)-sulfonamide complexes have been shown to affect DNA binding, DNA cleavage, genotoxicity, and exhibit anticancer activity. The structure-activity relationships of these complexes suggest that the sulfonamide derivative plays a crucial role in their interaction with DNA, offering insights into designing more effective anticancer agents (González-Álvarez et al., 2013).
Antiproliferative Activity
The synthesis and in vitro antiproliferative activity against human cancer cell lines of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones have been explored. These compounds exhibit potent antiproliferative activity on various carcinoma cell lines, highlighting the importance of the nitro group on the thiazolidinone moiety for anticancer activity (Chandrappa et al., 2008).
Photochromic Properties for Optical Applications
Methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene demonstrate trans-cis isomerization induced by illumination. This property suggests applications in optical materials where changes in refractive index can be controlled by light (Ortyl, Janik, & Kucharski, 2002).
Mechanism of Action
Properties
IUPAC Name |
2,2-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c1-5-14(2,3)12(17)16-13-15-10-7-6-9(21(4,18)19)8-11(10)20-13/h6-8H,5H2,1-4H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOUIYLEOQPRCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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